tert-butyl N-(3-acetyloxetan-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(3-acetyloxetan-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, an acetyloxetane moiety, and a carbamate functional group.
Preparation Methods
The synthesis of tert-butyl N-(3-acetyloxetan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-acetyloxetane. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by the addition of the acetyloxetane. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Chemical Reactions Analysis
tert-Butyl N-(3-acetyloxetan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Scientific Research Applications
tert-Butyl N-(3-acetyloxetan-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-acetyloxetan-3-yl)carbamate involves the formation of a stable carbamate linkage, which can protect amine groups from unwanted reactions. The tert-butyl group provides steric hindrance, making the carbamate resistant to hydrolysis under mild conditions. The acetyloxetane moiety can undergo ring-opening reactions, which can be exploited in various synthetic transformations .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-(3-acetyloxetan-3-yl)carbamate include:
tert-Butyl carbamate: Used as a protecting group for amines, but lacks the acetyloxetane moiety.
tert-Butyl N-(2-hydroxyethyl)carbamate: Contains a hydroxyethyl group instead of the acetyloxetane moiety, offering different reactivity.
tert-Butyl N-(3-hydroxypropyl)carbamate: Similar structure but with a hydroxypropyl group, providing different steric and electronic properties.
These compounds share the common feature of a tert-butyl carbamate group but differ in their additional functional groups, which impart unique reactivity and applications.
Properties
CAS No. |
2751615-10-6 |
---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.